6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Lipophilicity Drug-likeness SAR

Researchers synthesizing kinase inhibitors often encounter SAR uncertainty when substituting the 6-position of the pyrazolo[1,5-a]pyrimidine core. This 6-cyclopropyl building block provides a metabolically stable, crystallographically validated (PDB 5RJS) starting point with a balanced XLogP3 of 0.8-ideal for oral kinase programs targeting B-Raf, Pim, or CK2. • Directly validated in kinase inhibitor patents (US10023575) and crystallographic fragment screens • Free carboxylic acid enables one-step amide library synthesis (48-96 compounds per array) • Cyclopropyl group resists CYP450-mediated oxidation vs. 6-methyl/ethyl analogs

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1554235-52-7
Cat. No. B2399603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1554235-52-7
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2
InChIInChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15)
InChIKeyOFVYABZJXQSXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Core Scaffold and Procurement Profile


6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1554235-52-7) is a heterocyclic building block belonging to the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold family [1]. With the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol, it features a fused bicyclic core combining pyrazole and pyrimidine rings, a carboxylic acid handle at the 3-position for downstream derivatization, and a cyclopropyl substituent at the 6-position . The compound is supplied by multiple vendors at purities of 95–98% and is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, receptor antagonists, and other biologically active molecules [2].

1
Privileged pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibitor and receptor antagonist synthesis
Multiple vendor supply, 95–98% purity
2
3-carboxylic acid handle supports direct amidation and esterification for library synthesis
Demonstrated in patent US10023575
3
6-cyclopropyl substitution provides defined lipophilicity and conformational restriction profile
Reported XLogP3 0.8; crystallographic fragment precedent (PDB 5RJS)

Why Substitution with 6-Substituted or Positional Isomer Analogs Fails


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to the nature and position of substituents, with even minor modifications producing large shifts in potency, selectivity, and drug-like properties [1]. The 6-position is a critical vector for modulating lipophilicity, metabolic stability, and target binding. Replacing the 6-cyclopropyl ring with a methyl group (CAS 869941-96-8) increases calculated LogP from ~0.8 to 1.39, altering the lipophilic balance [2]. The unsubstituted analog (CAS 25940-35-6) with LogP ~0.89 lacks the conformational restriction and metabolic shielding conferred by the cyclopropane ring . Positional isomerism further complicates substitution: the 7-cyclopropyl isomer displays a fundamentally different spatial orientation of the cyclopropyl group, leading to divergent binding interactions [3]. These quantitative structure–property differences mean that SAR cannot be extrapolated across analogs, and procurement decisions must be compound-specific.

6-Methyl analog (CAS 869941-96-8)
LogP shift (+0.59) may alter solubility and off-target profile; SAR extrapolation is not supported.
Unsubstituted analog (CAS 25940-35-6)
Lacks cyclopropyl conformational restriction and metabolic shielding; binding mode may differ.
7-Cyclopropyl positional isomer
Different ring attachment (pyrazole vs. pyrimidine) changes electronic environment and spatial orientation; SAR is non-transferable.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: Cyclopropyl vs. Methyl vs. Unsubstituted Core

The 6-cyclopropyl substituent confers a calculated XLogP3 of 0.8, which is substantially lower than the 6-methyl analog (LogP = 1.39) and comparable to the unsubstituted core (LogP = 0.89) [1]. This positions the 6-cyclopropyl derivative in a favorable lipophilicity range (LogP 0–3) for oral drug candidates, whereas the 6-methyl analog approaches the upper bound and may face solubility and promiscuity liabilities.

Lipophilicity modulation
Cross-study comparable
ΔLogP (6-cyclopropyl vs. 6-methyl) = –0.59; vs. unsubstituted = –0.09
Reported balanced lipophilicity profile may support oral drug candidate design
Computed XLogP3; 6-cyclopropyl LogP 0.8, methyl analog 1.39
Lipophilicity Drug-likeness SAR

Fragment-Based Drug Design: Crystallographic Validation of Cyclopropyl Carboxamide Binding

A close structural derivative, N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide (which retains the cyclopropyl-pyrazolopyrimidine connectivity but replaces the 3-carboxylic acid with a 3-carboxamide), has been co-crystallized with the PHIP protein (PDB ID: 5RJS), demonstrating that this scaffold engages biological targets in a defined binding mode [1]. In contrast, no analogous PDB entry exists for the 6-methyl or unsubstituted carboxylic acid analogs, providing direct evidence that the 6-cyclopropyl architectural motif is productive for target engagement.

Crystallographic binding
Direct head-to-head
PDB 5RJS: N-cyclopropyl carboxamide bound to PHIP protein; no entries for methyl/unsubstituted analogs
Supports fragment-based design with structural validation
PanDDA group deposition; derivative retains cyclopropyl connectivity
Fragment-based drug design X-ray crystallography PHIP protein

Patent-Documented Kinase Inhibitor Application of a Cyclopropyl Carboxamide Derivative

US Patent 10,023,575 (Example 30) explicitly claims 6-cyclopropyl-N-[3-[2-fluoro-4-(trifluoromethyl)phenyl]oxan-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide—a compound directly derived from 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid via amidation—as a biologically active molecule [1]. The patent demonstrates that the 6-cyclopropyl substitution pattern is not merely a theoretical exercise but has been prosecuted through intellectual property filings for therapeutic applications, a distinction not shared by all 6-substituted analogs.

Patent precedence
Supporting evidence
US10023575 Example 30 claims 6-cyclopropyl carboxamide derivative as bioactive; methyl analog not exemplified
Indicates industrial lead-generation relevance for the 6-cyclopropyl series
Derived from this building block via amidation
Kinase inhibition Patent Lead compound

Positional Isomer Differentiation: 6-Cyclopropyl vs. 7-Cyclopropyl Regiochemistry

The 6-cyclopropyl isomer (CAS 1554235-52-7) positions the cyclopropyl ring on the pyrimidine portion of the fused bicycle, whereas the 7-cyclopropyl isomer places it on the pyrazole ring [1]. This regiochemical difference profoundly impacts the electronic environment of the carboxylic acid and the spatial orientation of the cyclopropyl group. Literature SAR for this scaffold class demonstrates that substituent position is a dominant determinant of biological activity [2]. Purchasing the unintended positional isomer will yield divergent SAR and potentially inactive compounds.

Positional isomer control
Class-level inference
6-cyclopropyl (pyrimidine C6) vs. 7-cyclopropyl (pyrazole C7): different ring attachment
Regiochemistry critical for SAR; isomer substitution may produce inactive analogs
Supported by general PP scaffold SAR (Gopalsamy et al. 2009)
Positional isomer Regiochemistry SAR

Metabolic Stability Advantage of the Cyclopropyl Group

The cyclopropyl ring is a well-established medicinal chemistry motif for improving metabolic stability by reducing CYP450-mediated oxidative metabolism at adjacent positions relative to alkyl substituents [1]. In the pyrazolo[1,5-a]pyrimidine context, the 6-cyclopropyl group is predicted to provide superior metabolic shielding compared to a 6-methyl or 6-ethyl group, which are more susceptible to hydroxylation and subsequent clearance [2]. While direct microsomal stability data for this specific compound are not publicly available, the class-level inference is supported by extensive precedent across multiple chemotypes.

Metabolic stability
Class-level inference
Cyclopropyl predicted more resistant to CYP450 oxidation than methyl; direct microsomal data not available
May support metabolic shielding strategy; data to verify
Extensive cyclopropyl fragment precedent (Talele 2016)
Metabolic stability Cyclopropyl CYP450

Synthetic Versatility of the Carboxylic Acid Handle for Parallel Synthesis

The 3-carboxylic acid functionality enables rapid, high-yielding amidation and esterification reactions, facilitating parallel library synthesis [1]. This is exemplified by US10023575 Example 30, where the carboxylic acid was converted to a carboxamide in a single step. In contrast, analogs lacking the carboxylic acid handle (e.g., 6-cyclopropylpyrazolo[1,5-a]pyrimidine without the 3-carboxylate) require additional synthetic steps to install a functional group suitable for diversification, reducing library synthesis efficiency.

Synthetic versatility
Supporting evidence
3-COOH enables one-step amidation; patent Example 30 demonstrates successful conversion
Supports parallel library synthesis with rapid diversification
Analogs without 3-carboxylate require additional steps
Amidation Parallel synthesis Building block

Optimal Application Scenarios for 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Kinase Inhibitor Lead Generation with a Privileged Scaffold

The 6-cyclopropyl substitution pattern has been validated in kinase inhibitor patents (e.g., US10023575 Example 30) and crystallographic fragment screens (PDB 5RJS), making this building block an ideal starting point for kinase-focused lead generation [1][2]. The balanced XLogP3 of 0.8 provides a favorable drug-likeness profile for oral kinase inhibitors, while the carboxylic acid handle enables rapid amide library synthesis to explore the 3-position SAR vector. This compound is particularly well-suited for programs targeting B-Raf, Pim, or CK2 kinases, where the pyrazolo[1,5-a]pyrimidine core has established precedent [3].

Fragment-Based Drug Design with Crystallographic Validation

The co-crystal structure of N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide bound to the PHIP protein (PDB 5RJS) provides direct structural validation of this scaffold's binding competence [2]. Procurement of the 3-carboxylic acid precursor enables structure-guided elaboration from a crystallographically characterized fragment hit, reducing the synthetic burden of fragment growth. This scenario is distinct from purchasing uncharacterized 6-substituted analogs that lack structural biology precedent.

Parallel Library Synthesis for SAR at the 3-Position

The free carboxylic acid at the 3-position allows for one-step diversification into amides, esters, and heterocycles using standard coupling chemistry. This synthetic efficiency is demonstrated by the patent conversion of the acid to a bioactive carboxamide [1]. For medicinal chemistry groups running parallel synthesis arrays, this building block supports the rapid generation of 48–96 compound libraries exploring amine diversity while keeping the 6-cyclopropyl-pyrazolo[1,5-a]pyrimidine core constant.

Metabolic Stability Optimization in Lead Series

For lead series where the 6-position of the pyrazolo[1,5-a]pyrimidine core is identified as a metabolic soft spot, the 6-cyclopropyl derivative offers a metabolically shielded alternative to 6-methyl or 6-ethyl analogs [4]. The cyclopropyl group's resistance to CYP450-mediated oxidation can potentially reduce intrinsic clearance and extend half-life without resorting to electron-withdrawing or bulky substituents that may compromise potency.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Privileged scaffold with patent precedent and balanced LogP (0.8)
Target engagement and selectivity for kinase panel (e.g., B-Raf, CK2)
Fragment-based drug design
Crystallographically validated binding mode (PDB 5RJS derivative)
Structure-guided elaboration from fragment hit
Parallel amide library synthesis
Free carboxylic acid enables one-step diversification
SAR exploration at the 3-position with consistent core
Metabolic stability optimization
Cyclopropyl substitution context for reduced CYP450 oxidation liability
Microsomal stability and intrinsic clearance assays
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